4-Trifluoromethylsulfanyl-biphenyl

Description

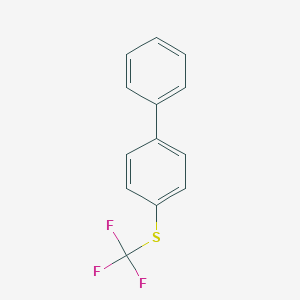

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-4-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3S/c14-13(15,16)17-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPQBZDCWHISRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598970 | |

| Record name | 4-[(Trifluoromethyl)sulfanyl]-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177551-63-2 | |

| Record name | 4-[(Trifluoromethyl)sulfanyl]-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Advanced Spectroscopic and Structural Characterization of 4 Trifluoromethylsulfanyl Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of 4-Trifluoromethylsulfanyl-biphenyl. Different NMR experiments would provide information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum of this compound would be expected to show a complex series of signals in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the two phenyl rings would exhibit distinct chemical shifts and coupling patterns (doublets, triplets, or multiplets) depending on their position relative to the trifluoromethylsulfanyl group and the other phenyl ring. The integration of these signals would correspond to the number of protons in each environment. However, specific chemical shift values and coupling constants for this compound are not available in the searched literature.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. One would expect to observe distinct signals for each unique carbon atom in the biphenyl (B1667301) structure. The carbon atom attached to the sulfur of the trifluoromethylsulfanyl group would have a characteristic chemical shift. The trifluoromethyl group itself would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons would also be influenced by the electron-withdrawing nature of the -SCF₃ group. Specific experimentally determined chemical shifts for this compound are not documented in the available resources.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this singlet would be characteristic of the -SCF₃ moiety attached to an aromatic ring. While typical chemical shift ranges for such groups are known, the precise value for this specific biphenyl derivative is not reported in the searched scientific literature.

Advanced NMR Techniques (e.g., 2D NMR, gCOSY)

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable for the complete structural assignment of this compound. A COSY spectrum would reveal the coupling relationships between protons on the same phenyl ring, helping to assign their positions. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, aiding in the assignment of the ¹³C NMR spectrum. Unfortunately, no such experimental data has been published for this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This would allow for the confirmation of its elemental formula (C₁₃H₉F₃S). The expected monoisotopic mass can be calculated, but experimentally determined HRMS data for this compound is not available in the surveyed databases to confirm this value.

Vibrational Spectroscopy

Vibrational spectroscopy explores the molecular vibrations of a compound and provides insights into its structure, bonding, and functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: These vibrations within the phenyl rings usually appear in the 1600-1450 cm⁻¹ region. Biphenyl itself shows prominent peaks in this area. researchgate.net

C-F stretching: The vibrations of the C-F bonds in the CF3 group are expected to be very strong and typically occur in the range of 1350-1100 cm⁻¹.

C-S stretching: The C-S stretching vibration is generally weak and appears in the 800-600 cm⁻¹ range.

Aromatic C-H out-of-plane bending: These bands are found in the 900-675 cm⁻¹ region and are indicative of the substitution pattern on the aromatic rings. For a 4-substituted (para-substituted) phenyl ring, a strong band is expected around 850-800 cm⁻¹.

The table below summarizes the expected characteristic FT-IR absorption bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-F Stretch (asymmetric & symmetric) | 1350 - 1100 | Strong |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

| C-S Stretch | 800 - 600 | Weak |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would also exhibit characteristic peaks related to the biphenyl and trifluoromethylsulfanyl moieties. Key features would include:

Ring Breathing Modes: The symmetric stretching vibrations of the aromatic rings, often referred to as "ring breathing" modes, typically give rise to strong Raman signals. For biphenyl and its derivatives, these are observed around 1000 cm⁻¹. researchgate.net

Inter-ring C-C Stretch: The stretching vibration of the bond connecting the two phenyl rings is also Raman active.

Symmetric C-F Stretching: The symmetric stretching mode of the CF3 group would be expected to be visible in the Raman spectrum.

Comparing the Raman spectra of biphenyl and its substituted derivatives reveals shifts in peak positions and changes in intensity that can be correlated with the nature and position of the substituent. researchgate.netresearchgate.net For example, a strong Raman peak around 1276 cm⁻¹ is characteristic of biphenyl and some of its chlorinated derivatives. researchgate.net The introduction of the -SCF3 group at the 4-position would influence the electronic structure and symmetry of the molecule, leading to a unique Raman signature.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional atomic arrangement of a compound in its solid state.

The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined.

An SC-XRD analysis of this compound would provide invaluable information, such as:

The dihedral angle between the two phenyl rings, which is a key conformational feature of biphenyl derivatives.

Precise bond lengths and angles for the entire molecule, including the C-S, S-C, and C-F bonds of the trifluoromethylsulfanyl group.

The crystal packing arrangement, revealing intermolecular interactions such as π-π stacking or other non-covalent interactions that stabilize the crystal lattice.

The crystal system, space group, and unit cell dimensions, which are fundamental crystallographic parameters.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present in the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Dihedral Angles | The torsional angles, including the twist between the phenyl rings. |

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the sample is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

The PXRD pattern is characteristic of a specific crystalline solid and is often used for:

Phase identification: By comparing the experimental pattern to a database of known patterns.

Assessment of sample purity: The presence of crystalline impurities would result in additional peaks in the pattern.

Determination of unit cell parameters: The positions of the diffraction peaks are related to the size and shape of the unit cell.

While PXRD does not provide the detailed atomic-level structural information of SC-XRD, it is a valuable tool for characterizing the bulk solid material. The pattern can be indexed to determine the unit cell parameters, and in some cases, the crystal structure can be solved or refined using methods like the Rietveld refinement. nih.gov

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals.

For this compound, the UV-Vis spectrum would be expected to be dominated by transitions involving the π-electrons of the biphenyl system. The biphenyl chromophore itself exhibits a strong absorption band, which is sensitive to substitution. The introduction of the trifluoromethylsulfanyl (-SCF₃) group at the 4-position would likely influence the electronic properties of the biphenyl rings. The -SCF₃ group is known to be electron-withdrawing, which could cause a shift in the absorption maxima (λmax) compared to unsubstituted biphenyl.

A hypothetical UV-Vis analysis would involve dissolving the compound in a suitable solvent (one that does not absorb in the same region, such as ethanol or cyclohexane) and recording the absorbance as a function of wavelength. The resulting spectrum would show one or more absorption bands, characterized by their λmax and molar absorptivity (ε).

Hypothetical UV-Vis Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| Cyclohexane | ~250-260 | ~15,000-20,000 | π → π |

| Ethanol | ~255-265 | ~16,000-21,000 | π → π |

Note: This table is illustrative and based on the expected spectral properties of biphenyl derivatives. Actual experimental values are not available in the searched literature.

Advanced Microscopy Techniques for Structural Elucidation (e.g., Scanning Tunneling Microscopy for C-S bond formation analysis)

Scanning Tunneling Microscopy (STM) is a powerful surface imaging technique that can visualize surfaces at the atomic level. It relies on the quantum mechanical phenomenon of tunneling. A sharp, conductive tip is brought very close to a conductive or semiconductive surface, and a bias voltage is applied. Electrons can then tunnel across the vacuum gap between the tip and the surface, generating a tunneling current. The magnitude of this current is extremely sensitive to the tip-surface distance, allowing for the generation of a topographical image of the surface.

In the context of this compound, STM could be employed to study the self-assembly of this molecule on a conductive substrate, such as a gold (Au(111)) surface. The sulfur atom in the trifluoromethylsulfanyl group can form a bond with the gold surface, leading to the formation of a self-assembled monolayer (SAM).

An STM analysis of the C-S bond formation would be an indirect observation. The experiment would involve depositing the molecules onto the substrate and then imaging the resulting surface structure. By analyzing the arrangement and orientation of the molecules in the SAM, inferences could be made about the nature of the sulfur-gold interaction, which is the anchor for the monolayer. High-resolution STM images could potentially distinguish the individual biphenyl units and their packing arrangement on the surface. However, directly imaging the C-S bond itself and its formation in real-time is beyond the typical capabilities of STM for this type of system.

Research on similar aryl sulfides has shown that they can form ordered structures on surfaces, and the study of these structures provides insight into intermolecular and molecule-substrate interactions. For this compound, the bulky and electronegative -SCF₃ group, along with the π-system of the biphenyl, would play a crucial role in dictating the packing of the molecules within the monolayer.

Iv. Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic structure and the nature of chemical bonding within 4-trifluoromethylsulfanyl-biphenyl. These methods offer a detailed picture of electron distribution and orbital interactions.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecules like this compound. DFT studies can predict various parameters, including molecular orbital energies, electron density distribution, and electrostatic potential. These calculations help in understanding the influence of the trifluoromethylsulfanyl group on the electronic character of the biphenyl (B1667301) system.

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods can be employed to refine the understanding of the electronic structure and bonding in this compound. These calculations can be particularly useful for benchmarking results obtained from DFT and for investigating excited states and spectroscopic properties.

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties. Molecular modeling techniques are employed to explore the molecule's conformational landscape.

The biphenyl core is characterized by a torsional or dihedral angle between the two phenyl rings. This angle is a result of the balance between the stabilizing effects of π-conjugation, which favors a planar conformation, and the destabilizing steric hindrance between the ortho-hydrogens on the two rings. Computational models can predict the most stable dihedral angle for the biphenyl moiety in this compound.

Reaction Mechanism Studies

Theoretical studies can provide valuable insights into the potential reaction mechanisms involving this compound. For instance, computational modeling can be used to investigate the transition states and reaction pathways of synthetic routes to this compound. Understanding these mechanisms at a molecular level can aid in optimizing reaction conditions and improving yields. For example, the synthesis of related compounds has been described in the context of polymer-analogous reactions, where understanding the reaction steps is crucial for controlling the final product. google.com

Computational Elucidation of C-S Bond Formation Pathways

The formation of the carbon-sulfur (C-S) bond is the crucial step in the synthesis of this compound and related aryl trifluoromethyl sulfides. Computational studies, particularly using Density Functional Theory (DFT), have been employed to map out the potential energy surfaces of these reactions, identify key intermediates, and determine the most likely mechanistic pathways.

Recent research has focused on transition-metal-catalyzed reactions, which offer mild and efficient routes for C-S bond formation. researchgate.net For instance, in copper-catalyzed trifluoromethylthiolation reactions, computational models help to understand the sequence of events, including the initial oxidative addition, transmetalation, and the final reductive elimination step that forms the desired C-SCF3 bond. montclair.edu These studies can evaluate the thermodynamic feasibility of different proposed mechanisms. montclair.edu For example, DFT calculations can compare pathways involving different catalyst oxidation states or the sequence of substrate and reagent coordination to the metal center, thereby identifying the most energetically favorable route. montclair.edunih.gov

Mechanistic investigations have also explored radical pathways. The elusive trifluoromethylthiyl radical (CF3S•) can be generated and studied computationally, providing insight into its role in C-H functionalization and addition reactions to form C-SCF3 bonds under transition-metal-free conditions. researchgate.net These computational models are essential for rationalizing experimental outcomes and for designing more efficient and selective synthetic protocols. montclair.edu

Transition State Analysis in Catalytic Reactions

Transition state (TS) analysis is a cornerstone of computational reaction mechanism studies, providing a quantitative understanding of reaction barriers and kinetics. montclair.edu In the catalytic synthesis of aryl trifluoromethyl sulfides, identifying the structure and energy of the transition state for the rate-determining step is critical for optimizing the reaction.

For palladium-catalyzed cross-coupling reactions, DFT calculations have been used to model the transition states of key steps like reductive elimination. nih.gov For example, in the formation of an Aryl-CF3 bond from a Pd(IV) complex, computational analysis revealed that the transition state involves the CF3 group acting as an electrophile and the aryl group as a nucleophile. nih.gov This insight helps explain the reactivity patterns observed and guides the choice of ligands and reaction conditions to lower the activation energy barrier. nih.gov

The activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be calculated from the transition state analysis and compared with experimental kinetic data. nih.gov A positive entropy of activation, for instance, may suggest a dissociative mechanism is operative in the transition state. nih.gov By modeling how different ligands influence the geometry and energy of the transition state, researchers can rationally design more effective catalysts. nih.govacs.org For example, computational screening can identify ligands that stabilize the transition state or destabilize competing side-reaction pathways, leading to higher yields and selectivity. acs.org

Structure-Property Relationship (SPR) Studies

Electronic Effects of the Trifluoromethylsulfanyl Substituent

The trifluoromethylsulfanyl (SCF3) group is recognized for its unique electronic properties, which significantly impact the reactivity and characteristics of the parent molecule. nih.gov It is one of the most lipophilic and electron-withdrawing substituents used in medicinal and agrochemical chemistry. beilstein-journals.orgresearchgate.net

The strong electron-withdrawing nature of the SCF3 group arises from the combined inductive effects of the highly electronegative fluorine atoms and the sulfur atom. This effect is quantitatively described by parameters like the Hammett constant (σ). The SCF3 group has a large positive Hammett parameter, indicating its strong ability to pull electron density from the aromatic ring system. This property enhances the stability of molecules in acidic environments and can influence interactions with biological targets. beilstein-journals.org

The introduction of the SCF3 group into a molecule like biphenyl alters its absorption, distribution, metabolism, and excretion properties, which is a key consideration in drug design. montclair.edu Its ability to increase lipophilicity can improve a molecule's permeability across cellular membranes. montclair.eduresearchgate.net

Table 1: Comparison of Electronic Properties of Substituents

| Substituent | Hammett Parameter (σp) | Lipophilicity (Hansch, π) | Nature |

|---|---|---|---|

| -SCF3 | ~0.50 | 1.44 | Strongly Electron-Withdrawing, Lipophilic |

| -CF3 | ~0.54 | 0.88 | Strongly Electron-Withdrawing |

| -Cl | 0.23 | 0.71 | Electron-Withdrawing, Halogen |

| -OCH3 | -0.27 | -0.02 | Electron-Donating |

Note: Hammett and Lipophilicity values are approximate and can vary slightly depending on the measurement system and molecular context. Data compiled from various chemical literature sources. beilstein-journals.org

Steric Influences on Molecular Reactivity

Beyond its electronic influence, the trifluoromethylsulfanyl group also exerts a significant steric effect. acs.org The bulkiness of the SCF3 group can hinder the approach of reagents to adjacent reaction centers, thereby influencing the regioselectivity and rate of chemical reactions. nih.gov

In catalytic processes, the steric profile of the SCF3 substituent can affect how the molecule coordinates to a metal catalyst. acs.org This can be advantageous in controlling enantioselectivity in asymmetric catalysis, where the chiral environment around the metal center dictates the stereochemical outcome. acs.org Computational models can quantify this steric hindrance, for example, by calculating steric parameters or by modeling the non-covalent interactions between the substituent and an approaching reactant or catalyst. nih.gov This steric bulk can be exploited to direct reactions to less hindered positions on the biphenyl scaffold or to stabilize specific conformations of the molecule.

V. Role of 4 Trifluoromethylsulfanyl Biphenyl As a Molecular Building Block

Integration into Complex Organic Architectures

The strategic incorporation of the 4-trifluoromethylsulfanyl-biphenyl moiety allows for the development of advanced materials and bioactive compounds with tailored functionalities.

The biphenyl (B1667301) framework is a common structural motif in the design of monomers for high-performance polymers. For instance, derivatives of biphenyl, such as 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl (6FAPBP), are utilized as polyimide monomers. specialchem.com Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in the aerospace and electronics industries. The introduction of trifluoromethyl groups, a feature shared in spirit with the trifluoromethylsulfanyl group, often enhances solubility and modifies the dielectric properties of the resulting polymers.

In the realm of specialty chemicals, functionalized biphenyls are crucial intermediates. The synthesis of biphenyl derivatives through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the precise installation of various functional groups, paving the way for a diverse range of applications. nih.gov

Table 1: Biphenyl Derivatives in Material Science

| Compound/Monomer | Application Area | Key Features |

|---|---|---|

| 4,4'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl (6FAPBP) | Polyimide Monomer | High thermal stability, chemical resistance |

The biphenyl scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. doaj.org The synthesis of novel biphenyl analogues, including those with trifluoromethyl or trifluoromethylsulfanyl groups, is a continuous effort in the quest for new therapeutic agents. These modifications can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Furthermore, the development of fluorescent probes for detecting biologically relevant species is an active area of research. For example, a fluorescent probe for hydrogen sulfide (B99878) (H2S) detection was developed based on a 4-azidobenzyl resorufin (B1680543) derivative, where the introduction of a benzylic trifluoromethyl group accelerated the probe's activation. researchgate.net This highlights the potential of incorporating fluorine-containing groups to fine-tune the reactivity and sensitivity of biochemical probes. researchgate.net The synthesis of such probes often involves multi-step sequences to assemble the recognition moiety and the signaling unit. researchgate.net

Sulfonyl fluorides are also emerging as valuable tools in chemical biology for creating probes to screen for protein targets. nih.gov The reactivity of the sulfonyl fluoride (B91410) group allows for the labeling of nucleophilic amino acid residues, facilitating the identification of binding interactions. nih.gov

Strategies for Further Functionalization and Derivatization

The biphenyl core of this compound offers multiple sites for further chemical modification, enabling the creation of a vast library of derivatives with specific properties.

The functionalization of the biphenyl system can be achieved through various organic reactions. Electrophilic substitution reactions, such as Friedel-Crafts alkylation and acylation, are common methods to introduce new substituents onto the aromatic rings. nih.gov For example, the reaction of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst leads to the formation of 4,4′-di-tert-butylbiphenyl. nih.gov Similarly, acylation with acid anhydrides like succinic anhydride (B1165640) can introduce a keto-acid functionality. nih.gov The directing effects of existing substituents play a crucial role in determining the position of the incoming group.

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a powerful tool for the site-selective formation of carbon-carbon bonds, allowing for the synthesis of complex biphenyl derivatives from halogenated precursors. nih.govrsc.org

Chemical derivatization is often employed to enhance the analytical detection of compounds by techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). jfda-online.comweber.husigmaaldrich.com This is particularly useful for improving volatility, thermal stability, and ionization efficiency. sigmaaldrich.com

For GC-MS analysis, silylation is a common derivatization technique for compounds containing active hydrogens (e.g., phenols, amines). sigmaaldrich.comnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing the volatility and thermal stability of the analyte. sigmaaldrich.com

In HPLC and LC-MS, derivatization can be used to introduce a chromophore or a readily ionizable group to enhance detection sensitivity. nih.govnih.govnih.gov For instance, a novel pyrazoline-based reagent, 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline (NFCP), has been used for the pre-column derivatization of biogenic amines for fluorescent detection in HPLC. researchgate.net The derivatization of bisphenols with pyridine-3-sulfonyl chloride has also been shown to improve their detection by electrospray ionization mass spectrometry. nih.gov

Table 2: Common Derivatization Reagents for Analytical Chemistry

| Reagent | Analyte Functional Groups | Analytical Technique | Purpose |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohols, Phenols, Carboxylic acids, Amines, Amides | GC-MS | Increase volatility and thermal stability |

| Pyridine-3-sulfonyl chloride | Phenols | LC-MS | Enhance ionization efficiency |

The trifluoromethylsulfanyl (-SCF3) group in this compound suggests potential applications in fluorous chemistry. Fluorous chemistry utilizes highly fluorinated compounds to facilitate the separation and purification of reaction products. The high fluorine content can impart unique solubility properties, allowing for selective extraction into a fluorous phase.

The biphenyl core is also a component of many electroactive molecules. The ability of the biphenyl system to facilitate electron delocalization makes it a suitable building block for organic electronic materials. The introduction of electron-withdrawing groups like -SCF3 can significantly influence the redox potentials and charge transport properties of these materials. While direct examples for this compound in these specific applications are not detailed in the provided search results, the inherent properties of its constituent parts strongly point towards its utility in these advanced fields.

Design of Catalysts and Ligands Incorporating the this compound Moiety

The strategic incorporation of specific structural motifs into ligand architecture is a cornerstone of modern catalyst design, enabling fine-tuning of electronic and steric properties to achieve desired catalytic activity and selectivity. The biphenyl scaffold, for instance, is a privileged structure in the development of highly effective phosphine (B1218219) ligands, most notably the Buchwald-type ligands, which have revolutionized palladium-catalyzed cross-coupling reactions. taylorandfrancis.comsigmaaldrich.comsigmaaldrich.com These ligands, characterized by a phosphine-substituted biphenyl backbone, are renowned for their ability to facilitate challenging transformations, including the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. taylorandfrancis.comsigmaaldrich.com

The electronic nature of substituents on the biphenyl framework plays a critical role in modulating the catalytic performance. Electron-donating groups on the biphenyl moiety can enhance the electron density at the metal center, which can in turn influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. tcichemicals.com Conversely, the introduction of electron-withdrawing groups can also be beneficial, impacting the stability and reactivity of the catalyst in specific applications.

While extensive research has been dedicated to exploring a wide array of substituted biphenyl-based ligands, a comprehensive search of the scientific literature and chemical databases did not yield specific examples or detailed research findings on the use of the This compound moiety in the design and synthesis of catalysts or ligands. The trifluoromethylsulfanyl (-SCF₃) group is known for its strong electron-withdrawing nature and high lipophilicity, properties that could, in principle, impart unique characteristics to a catalyst system.

The design of new catalysts often involves the synthesis of novel ligands with tailored properties. nih.gov For instance, the development of P-chiral phosphine ligands has led to significant advancements in asymmetric catalysis, providing high enantioselectivity in various transformations. nih.gov Similarly, the synthesis of functionalized biphenyl-based phosphine ligands has been a subject of intense investigation to expand the scope and efficiency of cross-coupling reactions. nih.gov

Despite the established importance of ligand design in catalysis and the known electronic properties of the -SCF₃ group, there is currently no available data in the public domain detailing the synthesis of catalysts or ligands that incorporate the this compound scaffold. Consequently, no research findings or performance data for such catalytic systems in reactions like Suzuki-Miyaura or Buchwald-Hartwig amination can be presented. The absence of such information suggests that this specific structural motif remains an unexplored area within the field of catalyst and ligand design.

Vi. Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The synthesis of trifluoromethylthiolated arenes, including 4-Trifluoromethylsulfanyl-biphenyl, is an area of active research, with a strong emphasis on developing more sustainable and efficient methods. Traditional methods often require harsh conditions or stoichiometric and expensive reagents. The future in this domain lies in catalytic processes that are both atom-economical and environmentally friendly.

Recent advancements have highlighted the potential of dual catalytic systems. For instance, a method employing iron(III) chloride and diphenyl selenide (B1212193) to activate N-trifluoromethylthiosaccharin has shown remarkable efficiency in the trifluoromethylthiolation of various arenes under mild conditions. acs.org This dual catalytic approach allows for lower catalyst loadings and faster reaction times, contributing to a more sustainable synthetic protocol. acs.org

Photoredox catalysis has also emerged as a powerful tool for the formation of C-SCF3 bonds. The use of visible light to drive chemical reactions offers a greener alternative to traditional heating. For example, photoredox/copper dual catalysis has been successfully applied to the acyl-trifluoromethylthiolation of alkenes using S-trifluoromethyl thioesters as bifunctional reagents. rsc.org This strategy could be adapted for the direct trifluoromethylthiolation of biphenyl (B1667301) precursors.

Furthermore, electrophotochemical methods are being explored to provide sustainable pathways to trifluoromethylated compounds. A notable example is the use of trifluoroacetic acid as a CF3 source for the trifluoromethylation of (hetero)arenes, which is achieved through an electrophotochemical approach that is both catalyst- and oxidant-free. nih.gov The key to this method is the selective oxidation of trifluoroacetic acid to generate CF3 radicals. nih.gov Adapting such a method for trifluoromethylthiolation could represent a significant step forward in sustainable synthesis.

| Synthetic Strategy | Key Features | Potential for Sustainability | Reference |

| Dual Lewis Acid/Base Catalysis | Mild reaction conditions, low catalyst loading, high regioselectivity. | Reduced energy consumption and catalyst waste. | acs.org |

| Photoredox/Copper Dual Catalysis | Use of visible light, bifunctional reagents. | Energy-efficient and potentially atom-economical. | rsc.org |

| Electrophotochemical Synthesis | Catalyst- and oxidant-free, uses inexpensive CF3 source. | High sustainability by avoiding metal catalysts and chemical oxidants. | nih.gov |

| One-Pot Thiolation/Oxidation | Combines multiple steps, reduces intermediate purification. | Increased efficiency and reduced solvent and material waste. | youtube.com |

Advanced Computational Studies for Predictive Design

Computational chemistry is becoming an indispensable tool for the predictive design of novel molecules and for understanding complex reaction mechanisms. For this compound and its derivatives, advanced computational studies, particularly using Density Functional Theory (DFT), are crucial for accelerating discovery and optimizing properties.

DFT studies have been instrumental in elucidating the mechanisms of metal-catalyzed trifluoromethylthiolation reactions. For example, a DFT study on the nickel-catalyzed synthesis of aryl trifluoromethyl sulfides revealed that a Ni(I)/Ni(III) catalytic cycle is more plausible than the classical Ni(0)/Ni(II) pathway. acs.org Such insights are vital for optimizing reaction conditions and catalyst design. By understanding the energetic barriers of different mechanistic steps, researchers can rationally design more efficient catalytic systems. acs.org

Beyond mechanistic studies, quantum chemical calculations can predict the physicochemical properties of new derivatives of this compound before their synthesis. tue.nl Properties such as electronic structure, molecular electrostatic potential, and frontier molecular orbital energies can be calculated to forecast a molecule's potential for specific applications. tue.nl For instance, computational modeling can predict the lipophilicity and metabolic stability of drug candidates, or the electronic properties relevant for materials science applications like OLEDs. rsc.org

The predictive power of computational chemistry extends to the design of materials with tailored properties. By simulating the packing and intermolecular interactions of this compound derivatives, it is possible to predict their potential to form liquid crystalline phases or their performance as organic semiconductors. This in silico screening allows for the prioritization of synthetic targets, saving significant time and resources.

| Computational Method | Application in this compound Research | Key Insights Gained | Reference |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for trifluoromethylthiolation. | Identification of the operative catalytic cycle (e.g., Ni(I)/Ni(III)) and transition state energies. | acs.org |

| Quantum Chemical Calculations | Prediction of physicochemical properties of novel derivatives. | Information on electronic structure, lipophilicity, and potential for specific applications. | tue.nl |

| Molecular Dynamics (MD) Simulations | Modeling of intermolecular interactions and molecular packing. | Prediction of material properties such as liquid crystallinity and charge transport characteristics. | rsc.org |

| Quantitative Structure-Property Relationship (QSPR) | Correlation of molecular structure with physical or biological properties. | Development of predictive models for designing new compounds with desired activities. | researchgate.net |

Exploration of New Applications in Materials Science and Chemical Biology

The unique combination of the rigid biphenyl scaffold and the electron-withdrawing, lipophilic trifluoromethylsulfanyl group makes this compound an attractive candidate for applications in both materials science and chemical biology.

In materials science , the focus is on developing novel organic materials with advanced optical and electronic properties. Biphenyl derivatives are well-known for their use in liquid crystals and Organic Light-Emitting Diodes (OLEDs). youtube.com The introduction of the -SCF3 group can significantly modify the electronic properties and intermolecular interactions of the biphenyl core. This could lead to the development of new liquid crystalline materials with specific phase behaviors or enhanced thermal stability. In the realm of OLEDs, the strong electron-withdrawing nature of the -SCF3 group can influence the energy levels of the frontier molecular orbitals, potentially leading to materials with improved charge injection/transport properties and device efficiency. Research into fluorinated polyimides has shown that the incorporation of trifluoromethyl groups can enhance solubility and thermal stability, properties that could also be imparted by the trifluoromethylsulfanyl group. tue.nl

In chemical biology , the trifluoromethylthio group is recognized as a "super-trifluoromethyl" group due to its high lipophilicity and metabolic stability, making it a valuable moiety in drug design. rsc.org The incorporation of a -SCF3 group can enhance a drug candidate's ability to cross cell membranes and can block metabolic pathways, leading to improved pharmacokinetic profiles. rsc.orgsigmaaldrich.com While the specific biological activity of this compound has not been extensively reported, its structural motifs are present in various biologically active compounds. nih.gov Future research will likely involve the synthesis and screening of libraries of this compound derivatives for various therapeutic targets, including as potential inhibitors of enzymes or protein-protein interactions. The development of radiolabeled derivatives, for instance with ¹⁸F, could also enable its use as a tracer in Positron Emission Tomography (PET) for diagnostic purposes. nih.gov

| Field of Application | Potential Role of this compound | Key Influencing Properties | Reference |

| Materials Science | |||

| Liquid Crystals | Core structure for novel liquid crystalline phases. | Molecular rigidity, polarity, and anisotropic shape. | researchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | Host or emitter material in the emissive layer. | Electronic properties (HOMO/LUMO levels), thermal stability. | youtube.com |

| High-Performance Polymers | Monomer for fluorinated polymers with enhanced properties. | Thermal stability, solubility, and low dielectric constant. | tue.nl |

| Chemical Biology | |||

| Drug Discovery | Scaffold for the design of new therapeutic agents. | High lipophilicity, metabolic stability, and electron-withdrawing nature. | rsc.orgsigmaaldrich.com |

| Bioimaging | Precursor for radiolabeled tracers for PET imaging. | Ability to be labeled with positron-emitting isotopes like ¹⁸F. | nih.gov |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow and automated platforms represents a paradigm shift in modern chemistry, offering advantages in terms of safety, efficiency, scalability, and reproducibility. The integration of these technologies into the synthesis of this compound and its derivatives is a promising avenue for future research.

Flow chemistry utilizes microreactors or tube reactors to perform chemical reactions in a continuous stream. youtube.com This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. The synthesis of trifluoromethylthiolated compounds often involves reactive intermediates and energetic reactions, making flow chemistry an attractive approach. A continuous flow method for the synthesis of α-trifluoromethylthiolated esters and amides has been developed, demonstrating the feasibility of performing trifluoromethylthiolation reactions in a flow setup. acs.orgnih.gov This approach allows for rapid optimization of reaction conditions and can be scaled up by simply running the system for a longer duration. rsc.org

Automated synthesis platforms combine robotics, software, and analytical tools to perform multi-step syntheses with minimal human intervention. sigmaaldrich.com These platforms can accelerate the discovery and optimization of new reactions and the synthesis of compound libraries for screening purposes. youtube.com For the exploration of this compound derivatives, an automated platform could be programmed to synthesize a wide range of analogues by varying the substituents on the biphenyl core. This high-throughput synthesis would generate a diverse set of molecules for testing in materials science and chemical biology applications.

The combination of flow chemistry and automation can create powerful, fully integrated systems for the on-demand synthesis of complex molecules. Such a platform could be designed for the synthesis of this compound, starting from simple precursors and proceeding through a multi-step sequence in a continuous and automated fashion.

| Technology | Application to this compound Synthesis | Key Advantages | Reference |

| Flow Chemistry | Continuous synthesis of the target compound and its derivatives. | Enhanced safety, precise control of reaction parameters, improved scalability, and rapid optimization. | acs.orgrsc.orgnih.gov |

| Microreactor Technology | Miniaturized flow synthesis for screening and optimization. | Low reagent consumption, high surface-to-volume ratio for efficient heat and mass transfer. | nih.govamanote.com |

| Automated Synthesis Platforms | High-throughput synthesis of compound libraries for screening. | Increased speed of discovery, improved reproducibility, and unattended operation. | youtube.comsigmaaldrich.com |

| Integrated Flow and Automation | On-demand, multi-step synthesis from basic starting materials. | Fully automated and efficient production of target molecules with minimal manual handling. | nih.gov |

Q & A

Q. What are the recommended synthetic routes for 4-Trifluoromethylsulfanyl-biphenyl, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling between a boronic acid derivative and a trifluoromethylthio-substituted aryl halide. Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced stability in trifluoromethylthio reactions .

- Solvent optimization : Use of polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.

- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and decomposition risks .

Data Table : Comparison of yields under varying conditions:

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 80 | 72 | 98.5 |

| PdCl₂(dppf) | THF | 100 | 68 | 97.8 |

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : ¹⁹F NMR is critical for confirming the trifluoromethyl group (δ ≈ -60 to -70 ppm). ¹H NMR resolves biphenyl protons (aromatic region δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) using ESI+ or EI modes to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 298.05) .

- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (90:10 to 50:50) for purity assessment .

Q. What are the stability considerations for this compound under storage and experimental conditions?

- Methodological Answer :

- Storage : Store at -20°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis of the sulfanyl group .

- Light sensitivity : UV-Vis studies show degradation above 300 nm; avoid prolonged light exposure .

- Thermal stability : TGA data indicates decomposition onset at 150°C, limiting high-temperature applications .

Advanced Research Questions

Q. How does the trifluoromethylsulfanyl substituent influence the electronic and steric properties of the biphenyl scaffold?

- Methodological Answer :

- Computational analysis : DFT calculations (B3LYP/6-31G*) reveal the electron-withdrawing nature of the -SCF₃ group, reducing HOMO energy (-6.8 eV vs. -6.2 eV for unsubstituted biphenyl) and enhancing electrophilic reactivity .

- X-ray crystallography : Structural data shows a dihedral angle of 45° between phenyl rings, with SCF₃ causing slight distortion due to steric bulk .

Q. What strategies resolve contradictions in reported reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Conflicting data on NAS reactivity (e.g., meta vs. para substitution) may arise from solvent polarity effects or competing mechanisms:

- Kinetic studies : Monitor reaction progress via in-situ ¹⁹F NMR to distinguish between SNAr and radical pathways .

- Leaving group optimization : Use NO₂ or OMe groups at specific positions to direct regioselectivity .

Q. How can researchers investigate the biological activity of this compound derivatives, and what are key mechanistic hypotheses?

- Methodological Answer :

- In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence-based assays. The -SCF₃ group may enhance binding via hydrophobic interactions .

- Molecular docking : Use AutoDock Vina to simulate interactions with active sites (e.g., COX-2, with predicted ΔG = -9.2 kcal/mol) .

- Metabolic stability : LC-MS/MS analysis of hepatic microsomal incubations to assess CYP450-mediated degradation .

Data Contradictions and Resolution

Q. Why do NMR spectra of this compound vary across studies, and how can researchers standardize reporting?

- Resolution : Discrepancies in ¹H NMR shifts (e.g., δ 7.5 vs. 7.7 ppm) stem from solvent (CDCl₃ vs. DMSO-d₆) and concentration effects. Recommendations:

- Report solvent, temperature, and internal standard (e.g., TMS).

- Validate with COSY and HSQC for unambiguous assignment .

Authoritative Sources and Exclusions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.